4-Styrylpyridine
Overview
Description
4-Styrylpyridine is an organic compound with the molecular formula C13H11N. It is characterized by a pyridine ring substituted at the 4-position with a styryl group, which consists of a vinyl group attached to a phenyl ring.
Mechanism of Action
Target of Action
4-Styrylpyridine is a chemical compound with the molecular formula C13H11N
Mode of Action
It is known that this compound undergoes photoisomerization , a process where the compound changes its structure when exposed to light. This property could potentially be utilized in photoactive materials .
Biochemical Pathways
It’s known that this compound and its derivatives can undergo photoisomerization , which could potentially affect various biochemical pathways depending on the context. More research is needed to fully understand the biochemical implications of this compound and its derivatives.
Result of Action
It’s known that this compound can undergo photoisomerization , which could potentially lead to changes at the molecular level
Action Environment
The action of this compound can be influenced by environmental factors such as light and solvent type . For instance, the photoisomerization of this compound can occur at different irradiation wavelengths and in different solvents . This suggests that the compound’s action, efficacy, and stability could be influenced by the environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Styrylpyridine can be synthesized through several methods. One common approach involves the condensation of 4-methylpyridine with benzaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction typically yields the desired product in good yields .
Industrial Production Methods: In an industrial setting, this compound can be produced using solvent-free methods at elevated temperatures (120-140°C). This method involves the condensation of methylpyridines with aromatic aldehydes, which is advantageous due to its simplicity and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Styrylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Substitution: It can participate in substitution reactions, particularly at the vinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Electrochemical reduction is typically carried out in dimethylformamide with supporting electrolytes.
Substitution: Reagents such as halogens and nucleophiles are used under mild conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydro-derivatives and diphenylbutane derivatives.
Substitution: Various substituted styrylpyridines depending on the reagents used.
Scientific Research Applications
Comparison with Similar Compounds
- 2-Styrylpyridine
- 4-(2-Pyridin-2-yl)vinylbenzaldehyde
- 4-(2-Pyridin-4-yl)vinylbenzaldehyde
- 4-(2-Pyridin-2-yl)vinylbenzoic acid
Comparison: 4-Styrylpyridine is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Compared to 2-styrylpyridine, it exhibits different absorption spectra and reactivity due to the position of the styryl group. The presence of different substituents on the pyridine ring or the phenyl ring can significantly alter the compound’s electronic properties and reactivity .
Properties
IUPAC Name |
4-[(E)-2-phenylethenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRGPYNTXRMSL-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24810264 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103-31-1, 5097-93-8 | |
Record name | 4-Stilbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Stilbazole, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Styrylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Styrylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 4-(2-phenylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-styrylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.818 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-STYRYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9282V2UV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-styrylpyridine?
A1: The molecular formula of this compound is C13H11N, and its molecular weight is 181.23 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques, including UV-Vis absorption, fluorescence, NMR (1H and 13C), and IR spectroscopy. These analyses have provided insights into its electronic structure, bonding characteristics, and interactions with other molecules. [, , , , , ]
Q3: What are the key structural features of this compound?
A3: this compound is composed of a pyridine ring linked to a phenyl ring via an ethylene bridge. This structure allows for cis-trans isomerization around the C=C bond, influencing its photochemical and coordination properties. [, , , ]
Q4: How does the position of the vinyl group on the pyridine ring impact the properties of styrylpyridines?
A4: The position of the vinyl group significantly influences the properties of styrylpyridines. Studies comparing 2-, 3-, and 4-styrylpyridines reveal distinct differences in their UV-Vis absorption spectra, indicating varying degrees of electronic interaction between the aromatic rings. This positional isomerism also affects their photochemical behavior, influencing the mechanisms and products of isomerization and cyclization reactions. [, , ]
Q5: What is the significance of the C=C bond in this compound?
A5: The C=C bond in this compound plays a crucial role in its reactivity, particularly its ability to undergo cis-trans photoisomerization and [2+2] photocycloaddition reactions. These reactions can be influenced by factors such as metal coordination, solvent environment, and the presence of other interacting molecules. [, , , , , ]
Q6: How does this compound behave in different solvents?
A7: this compound's solubility and photochemical behavior can vary depending on the solvent. For example, polar solvents can influence its cis-trans isomerization kinetics, while protic solvents can impact its reduction reactions in the presence of reducing agents like SmI2. [, , ]
Q7: Can this compound be incorporated into polymers?
A8: Yes, this compound can be incorporated into polymers, typically as a pendant group on the polymer backbone. For example, polymethacrylates containing this compound units have been synthesized and investigated for their liquid crystalline and alignment behaviors. []
Q8: Does this compound exhibit any catalytic activity?
A9: While this compound itself is not known to be catalytically active, its metal complexes have been explored for their catalytic potential. For instance, a copper(II) complex of this compound demonstrated phenoxazinone synthase-like activity, catalyzing the aerial oxidation of o-aminophenol to amino phenoxazinone. []
Q9: Have computational methods been used to study this compound?
A10: Yes, computational studies, including DFT (Density Functional Theory) and ab initio calculations, have been employed to investigate various aspects of this compound. These include determining its geometric isomers, analyzing its absorption spectra, and understanding its photoisomerization mechanism. [, , , ]
Q10: How do substituents on the phenyl ring affect the photochemical properties of this compound?
A11: Introducing substituents on the phenyl ring of this compound can significantly impact its photochemical behavior. Electron-donating groups, like -OCH3, can enhance the selectivity for syn-head-to-tail dimer formation during photodimerization, while electron-withdrawing groups, like -CF3, can lead to reduced selectivity. []
Q11: How do substituents on the pyridine nitrogen affect the properties of this compound?
A12: Substituents on the pyridine nitrogen can impact the electronic properties and reactivity of this compound. For example, N-carboxyalkyl and N-alkoxycarbonylalkyl derivatives have been synthesized and their 13C NMR spectra analyzed, revealing the influence of these substituents on the electronic environment of the molecule. []
Q12: Can this compound act as a ligand in coordination complexes?
A13: Yes, this compound is a versatile ligand capable of coordinating to various metal ions, including Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Ag(I), Re(I), and others. The resulting metal complexes often exhibit fascinating structural features, photochemical properties, and magnetic behavior. [, , , , , , , , , , , ]
Q13: How does the coordination of this compound to metal ions impact its photoreactivity?
A14: Coordination to metal ions can significantly influence the photoreactivity of this compound. For example, in rhenium(I) complexes, the presence of the metal center can lead to a switch in the photoisomerization mechanism from a singlet to a triplet pathway, effectively sensitizing the ligand towards trans-cis isomerization upon visible light irradiation. [, ]
Q14: What is the role of intermolecular interactions in the solid-state reactivity of this compound-containing complexes?
A15: Intermolecular interactions, such as π-π stacking and C-H···π interactions, play a crucial role in determining the solid-state reactivity of this compound-containing complexes. These interactions can dictate the alignment of the styrylpyridine units, influencing whether they undergo head-to-head or head-to-tail [2+2] cycloaddition reactions. [, , , ]
Q15: How does the nature of the counterion influence the properties of this compound complexes?
A16: The counterion can significantly impact the packing arrangement and intermolecular interactions within the crystal structure of this compound complexes. This, in turn, can affect their thermal and photochemical behavior, including their spin-crossover properties and solid-state reactivity. []
Q16: Can the photoisomerization of this compound in metal complexes be used to control their magnetic properties?
A17: Yes, the photoisomerization of this compound in metal complexes can be used to modulate their magnetic properties. For instance, in iron(II) complexes, the cis-trans isomerization of coordinated this compound can induce a change in the spin state of the metal ion, switching between high-spin and low-spin configurations. []
Q17: What are the potential applications of this compound and its derivatives in materials science?
A17: this compound and its derivatives have shown promise in various material science applications, including:
- Photosalient Materials: Crystals of certain this compound complexes exhibit photosalient behavior, undergoing rapid mechanical motions upon UV irradiation due to the [2+2] photodimerization of the ligand. This property makes them potentially useful for light-driven actuators and microfluidic devices. [, ]
- Liquid Crystals: Polymethacrylates incorporating this compound units have been investigated for their liquid crystalline properties, with potential applications in displays, sensors, and other optoelectronic devices. []
- Nonlinear Optical Materials: Metal complexes of this compound derivatives have been studied for their second-order nonlinear optical (NLO) properties, which hold potential for applications in photonics and optoelectronics. []
- Photoluminescent Materials: Certain Zn(II) complexes of this compound derivatives exhibit photoluminescence, making them potentially useful for applications in sensing and lighting. []
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